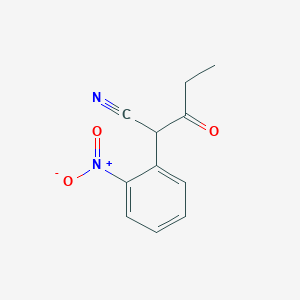![molecular formula C10H15N B13178422 2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
2-{Spiro[2.5]octan-6-yl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Spiro[2.5]octan-6-yl}acetonitrile is a chemical compound with the molecular formula C10H15N and a molecular weight of 149.23 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Spiro[2.5]octan-6-yl}acetonitrile typically involves the reaction of spiro[2.5]octane with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{Spiro[2.5]octan-6-yl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically employed.
Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-{Spiro[2.5]octan-6-yl}acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{Spiro[2.5]octan-6-yl}acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The spirocyclic structure also contributes to its unique reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane: The parent compound without the nitrile group.
Spiro[2.5]octan-6-ylamine: A reduced derivative of 2-{Spiro[2.5]octan-6-yl}acetonitrile.
Spiro[2.5]octan-6-ylmethanol: An alcohol derivative of the compound.
Uniqueness
This compound is unique due to its spirocyclic structure combined with a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-spiro[2.5]octan-6-ylacetonitrile |
InChI |
InChI=1S/C10H15N/c11-8-3-9-1-4-10(5-2-9)6-7-10/h9H,1-7H2 |
InChI Key |
HLJFRPQUNVCRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC#N)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


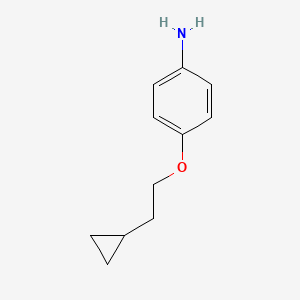

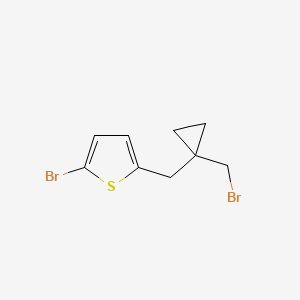

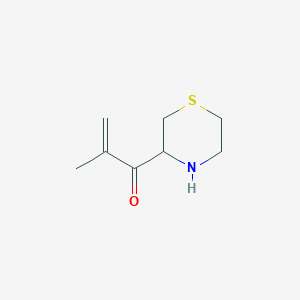
![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
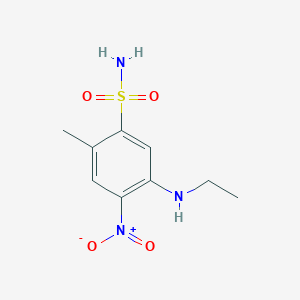
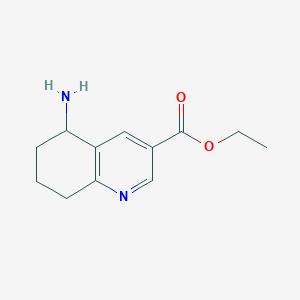
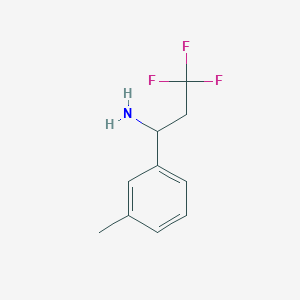
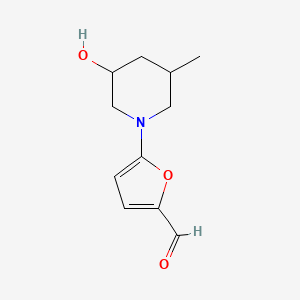
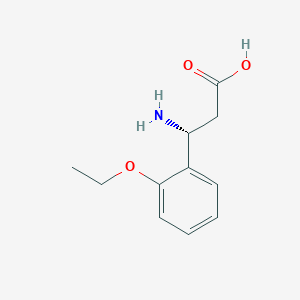
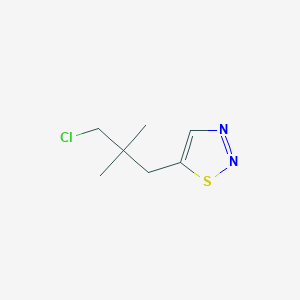
amine](/img/structure/B13178404.png)
